molecular formula C12H14BrNO2 B4763868 1-[(2-bromophenoxy)acetyl]pyrrolidine

1-[(2-bromophenoxy)acetyl]pyrrolidine

Cat. No. B4763868
M. Wt: 284.15 g/mol
InChI Key: VXUIVEDEEUEDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromophenoxy)acetyl]pyrrolidine, also known as BrPA, is a chemical compound that has been extensively studied for its potential as a research tool in various scientific fields. It is a small molecule that can easily penetrate cell membranes, making it ideal for studying cellular processes. In

Scientific Research Applications

1-[(2-bromophenoxy)acetyl]pyrrolidine has been used extensively in scientific research as a tool to study various cellular processes. It has been shown to inhibit glycolysis, which is the process by which cells convert glucose into energy. This inhibition can lead to a decrease in cell proliferation and can be useful in studying cancer cells. 1-[(2-bromophenoxy)acetyl]pyrrolidine has also been shown to inhibit autophagy, which is the process by which cells degrade and recycle damaged or unnecessary cellular components. This inhibition can be useful in studying neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenoxy)acetyl]pyrrolidine involves the inhibition of enzymes involved in glycolysis and autophagy. Specifically, 1-[(2-bromophenoxy)acetyl]pyrrolidine inhibits hexokinase, which is the enzyme that catalyzes the first step of glycolysis, and Vps34, which is the enzyme that regulates autophagy. By inhibiting these enzymes, 1-[(2-bromophenoxy)acetyl]pyrrolidine can alter cellular metabolism and lead to various physiological effects.
Biochemical and Physiological Effects:
1-[(2-bromophenoxy)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. Inhibition of glycolysis can lead to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death. Inhibition of autophagy can lead to the accumulation of damaged proteins and organelles, which can also lead to cell death. However, 1-[(2-bromophenoxy)acetyl]pyrrolidine has also been shown to have anti-tumor effects in various cancer cell lines, indicating that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-bromophenoxy)acetyl]pyrrolidine in lab experiments is its ability to easily penetrate cell membranes. This allows researchers to study cellular processes in a more natural environment. Additionally, 1-[(2-bromophenoxy)acetyl]pyrrolidine is a small molecule that can be easily synthesized, making it cost-effective for research purposes. However, 1-[(2-bromophenoxy)acetyl]pyrrolidine also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving 1-[(2-bromophenoxy)acetyl]pyrrolidine. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that 1-[(2-bromophenoxy)acetyl]pyrrolidine has anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, 1-[(2-bromophenoxy)acetyl]pyrrolidine may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-[(2-bromophenoxy)acetyl]pyrrolidine and its potential as a therapeutic agent.

properties

IUPAC Name

2-(2-bromophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUIVEDEEUEDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.